molecular formula C9H10N2O4 B1598140 (R)-3-Amino-3-(2-nitrophenyl)propanoic acid CAS No. 756814-14-9

(R)-3-Amino-3-(2-nitrophenyl)propanoic acid

Cat. No.: B1598140
CAS No.: 756814-14-9
M. Wt: 210.19 g/mol
InChI Key: XXBOYULKNZTOMN-SSDOTTSWSA-N
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Description

®-3-Amino-3-(2-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center, making it optically active. The compound is characterized by the presence of an amino group, a nitro group, and a phenyl ring attached to a propanoic acid backbone. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(2-nitrophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-nitrobenzaldehyde and glycine.

    Formation of Schiff Base: The 2-nitrobenzaldehyde reacts with glycine to form a Schiff base under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired ®-3-Amino-3-(2-nitrophenyl)propanoic acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-3-(2-nitrophenyl)propanoic acid may involve:

    Catalytic Hydrogenation: Using a catalyst like palladium on carbon to reduce the nitro group to an amino group.

    Enzymatic Resolution: Employing enzymes to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

®-3-Amino-3-(2-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Protein Interactions: It can interact with proteins, affecting their structure and function.

    Pathways Involved: The compound may influence biochemical pathways related to amino acid metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-3-(2-nitrophenyl)propanoic acid: The enantiomer of the compound, with different optical activity.

    3-Amino-3-(4-nitrophenyl)propanoic acid: A positional isomer with the nitro group at the para position.

    3-Amino-3-(2,4-dinitrophenyl)propanoic acid: A derivative with an additional nitro group.

Uniqueness

®-3-Amino-3-(2-nitrophenyl)propanoic acid is unique due to its specific chiral center and the position of the nitro group, which influence its reactivity and interactions with biological molecules.

Properties

IUPAC Name

(3R)-3-amino-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBOYULKNZTOMN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375882
Record name (r)-beta-(2-nitrophenyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756814-14-9
Record name (r)-beta-(2-nitrophenyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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